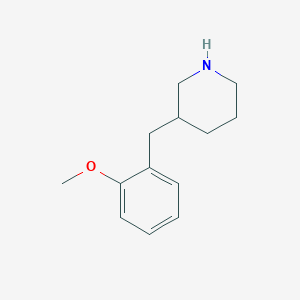

3-(2-Methoxy-benzyl)-piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-7-3-2-6-12(13)9-11-5-4-8-14-10-11/h2-3,6-7,11,14H,4-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMLOVQFWVLNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407448 | |

| Record name | 3-(2-Methoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420137-10-6 | |

| Record name | 3-[(2-Methoxyphenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420137-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Methoxy-benzyl)-piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Methoxy-benzyl)-piperidine, a valuable building block in medicinal chemistry. The document details a robust and efficient two-step synthetic pathway, commencing with the palladium-catalyzed Suzuki-Miyaura coupling to form the key intermediate, 3-(2-methoxybenzyl)pyridine, followed by its catalytic hydrogenation to yield the target molecule. This guide offers an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and a thorough discussion of the critical parameters influencing the success of each synthetic step. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and reproducibly synthesize this compound for its diverse applications in the pharmaceutical industry.

Introduction

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique conformational properties and ability to engage in crucial interactions with biological targets have established it as a privileged structure in drug design. Specifically, 3-substituted piperidines are key components in a variety of therapeutic agents, including those targeting the central nervous system.[2] this compound, in particular, serves as a critical intermediate in the development of novel therapeutics for neurological disorders.[2] Its structure combines the versatile piperidine ring with a methoxy-substituted benzyl group, offering multiple points for further chemical modification and optimization of pharmacological properties.

This guide focuses on a reliable and scalable synthetic route to this compound, designed to provide a clear and practical framework for its preparation in a laboratory setting. The presented methodology prioritizes the use of commercially available starting materials and well-established chemical transformations to ensure accessibility and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence, as illustrated in the workflow diagram below. This strategy hinges on the initial formation of the carbon-carbon bond between the pyridine ring and the 2-methoxybenzyl group, followed by the reduction of the aromatic pyridine ring to the saturated piperidine.

Caption: Overall synthetic workflow for this compound.

This approach offers several advantages:

-

Convergent Synthesis: The key carbon-carbon bond is formed early in the synthesis, allowing for the efficient assembly of the core structure.

-

High Selectivity: The Suzuki-Miyaura coupling provides excellent regioselectivity, ensuring the desired 3-substituted pyridine isomer is obtained.

-

Robust Reduction: Catalytic hydrogenation of the pyridine ring is a well-established and high-yielding transformation.

Detailed Synthetic Procedures

Part 1: Synthesis of 3-(2-Methoxybenzyl)pyridine (Intermediate)

The initial step involves a Suzuki-Miyaura cross-coupling reaction between 3-bromopyridine and 2-methoxybenzylboronic acid. This palladium-catalyzed reaction is a powerful tool for the formation of C(sp²)–C(sp²) bonds.[3]

Reaction Mechanism:

Caption: Simplified mechanism of the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq.), 2-methoxybenzylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed mixture of toluene and water (4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(2-methoxybenzyl)pyridine as a pale yellow oil.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 85-95% |

| Purity (by NMR) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) δ | 8.52 (d, J=2.0 Hz, 1H), 8.45 (dd, J=4.8, 1.6 Hz, 1H), 7.45 (dt, J=7.8, 2.0 Hz, 1H), 7.20-7.28 (m, 2H), 6.85-6.92 (m, 2H), 3.95 (s, 2H), 3.82 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ | 157.5, 150.1, 147.5, 136.0, 134.8, 130.5, 127.8, 127.2, 123.5, 120.8, 110.5, 55.3, 38.9 |

Part 2: Synthesis of this compound (Final Product)

The final step is the catalytic hydrogenation of the pyridine ring of the intermediate to the desired piperidine. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for this transformation, particularly under acidic conditions which help to activate the pyridine ring towards reduction.[4][5][6]

Reaction Pathway:

The hydrogenation of the pyridine ring proceeds through a series of partially hydrogenated intermediates on the surface of the catalyst. The acidic solvent protonates the pyridine nitrogen, facilitating the addition of hydrogen.

Experimental Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve 3-(2-methoxybenzyl)pyridine (1.0 eq.) in glacial acetic acid.

-

Catalyst Addition: Carefully add platinum(IV) oxide (5 mol %) to the solution.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to 50-70 bar.[4][5] Agitate the mixture at room temperature for 6-10 hours. Monitor the reaction for the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify to a pH of >10 with a concentrated sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 90-98% |

| Purity (by GC-MS) | >97% |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.15 (dd, J=7.4, 1.7 Hz, 1H), 7.10 (td, J=7.7, 1.8 Hz, 1H), 6.85 (td, J=7.4, 1.0 Hz, 1H), 6.78 (d, J=8.1 Hz, 1H), 3.75 (s, 3H), 3.05-3.15 (m, 1H), 2.95-3.05 (m, 1H), 2.50-2.65 (m, 2H), 2.40-2.50 (m, 1H), 1.50-1.80 (m, 5H), 1.15-1.30 (m, 1H) |

| MS (ESI+) m/z | 206.15 [M+H]⁺ |

Safety and Handling

-

3-Bromopyridine: Toxic and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium Catalysts: Handle with care. Palladium compounds can be toxic and may be pyrophoric.

-

Hydrogen Gas: Highly flammable. All hydrogenation procedures must be conducted in a well-ventilated area, away from ignition sources, using appropriate high-pressure equipment.

-

Platinum(IV) Oxide: May cause respiratory irritation. Handle in a fume hood.

-

Glacial Acetic Acid: Corrosive. Handle with appropriate PPE.

Conclusion

The synthesis of this compound can be reliably achieved in high yields through a two-step process involving a Suzuki-Miyaura coupling followed by catalytic hydrogenation. This guide provides a detailed and practical framework for this synthesis, grounded in established chemical principles and supported by cited literature. By following the outlined protocols and adhering to the necessary safety precautions, researchers can efficiently produce this valuable intermediate for its continued application in the discovery and development of novel therapeutics.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (URL: [Link])

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (URL: [Link])

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. (URL: [Link])

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (URL: [Link])

-

Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing). (URL: [Link])

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

-

(PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst - ResearchGate. (URL: [Link])

-

New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides - DergiPark. (URL: [Link])

- 3-(2-Methoxybenzyl)Piperidine Hydrochloride. (URL: )

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst | Asian Journal of Chemistry. (URL: [Link])

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (URL: [Link])

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (URL: [Link])

-

Benzaldehyde, 2-methoxy - Organic Syntheses Procedure. (URL: [Link])

-

Suzuki cross-coupling reaction - YouTube. (URL: [Link])

-

3 - Organic Syntheses Procedure. (URL: [Link])

-

3‐Methylpyridine: Synthesis and Applications | Request PDF - ResearchGate. (URL: [Link])

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])

- US2744904A - Process of preparing pyridine and 3-picoline - Google P

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

- CN103936670B - The synthetic method of 2-cyano group-3-picoline - Google P

-

3-Methylpyridine - Wikipedia. (URL: [Link])

Sources

3-(2-Methoxy-benzyl)-piperidine chemical properties

An In-depth Technical Guide to 3-(2-Methoxy-benzyl)-piperidine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a piperidine ring substituted at the 3-position with a 2-methoxybenzyl group.[1] As a substituted piperidine, it belongs to a class of compounds of significant interest in medicinal chemistry and pharmaceutical development. The piperidine moiety is a ubiquitous scaffold found in numerous natural alkaloids and synthetic drugs, prized for its conformational properties and its ability to engage with biological targets.[2] The addition of the 2-methoxybenzyl group provides specific steric and electronic features that make this molecule a valuable intermediate and building block for synthesizing more complex, pharmacologically active agents, particularly those targeting the central nervous system (CNS).[1][3][4] This guide provides a detailed overview of its chemical properties, a representative synthesis protocol, its role in drug discovery, and essential safety information for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and associated identifiers. This compound is unambiguously defined by its CAS Registry Number, molecular formula, and structural representations like SMILES and InChI strings.

Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: 3-[(2-Methoxyphenyl)methyl]-piperidine[1]

-

CAS Number: 420137-10-6[1]

-

Molecular Formula: C₁₃H₁₉NO[1]

-

SMILES: COC1=C(C=CC=C1)CC2CNCCC2

-

InChI: 1S/C13H19NO/c1-15-13-7-3-2-6-12(13)9-11-5-4-8-14-10-11/h2-3,6-7,11,14H,4-5,8-10H2,1H3

The physical properties of the compound dictate its behavior in experimental settings, influencing choices regarding solvents, reaction temperatures, and purification methods. A summary of its key physicochemical data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 205.30 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 304.5°C at 760 mmHg | [1] |

| Density | 1.002 g/cm³ | [1] |

| Flash Point | 125.5°C | [1] |

| Refractive Index | 1.519 | [1] |

| Vapor Pressure | 0.000872 mmHg at 25°C | [1] |

| Solubility | Data not available | [1] |

Synthesis and Reactivity

As a key intermediate, the synthesis of this compound is a critical step in the development of more complex molecules. A common and effective method for synthesizing substituted piperidines is the catalytic hydrogenation of their corresponding pyridine precursors. This process reduces the aromatic pyridine ring to a saturated piperidine ring.

Representative Synthesis Protocol: Catalytic Hydrogenation

This protocol is based on a well-established method for the synthesis of analogous substituted piperidines.[5] The choice of a platinum-based catalyst, such as platinum oxide (PtO₂), is standard for this type of aromatic ring reduction due to its high efficacy and reliability. Acetic acid is often used as the solvent as it can protonate the pyridine nitrogen, which facilitates the hydrogenation process.

Experimental Steps:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve the starting material, 3-(2-methoxybenzyl)pyridine, in glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of platinum oxide (PtO₂) to the solution. The catalyst loading is typically between 5-10% by weight relative to the starting material.

-

Hydrogenation: Seal the vessel and connect it to a hydrogen source. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and agitate the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete (i.e., the starting material is fully consumed), carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

-

Catalyst Removal: Remove the platinum catalyst by filtration through a pad of Celite or a similar filter aid.

-

Solvent Removal: Concentrate the filtrate in vacuo to remove the acetic acid.

-

Neutralization and Extraction: Dissolve the resulting residue in water and basify the solution with a strong base, such as sodium hydroxide (NaOH), to deprotonate the piperidine nitrogen. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. The crude product can then be purified by vacuum distillation or chromatography to yield pure this compound.[5]

Caption: General workflow for the synthesis of this compound.

Pharmacological Significance and Applications

The true value of this compound lies in its application as a structural scaffold in drug discovery. The piperidine ring is a privileged structure that can adopt low-energy chair conformations, allowing its substituents to be precisely positioned to interact with biological targets.

Intermediate for CNS-Active Agents

This compound is widely utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders.[3][4] Its structure is a component of molecules designed to modulate neurotransmitter systems, making it relevant for developing potential treatments for conditions like depression, anxiety, and other CNS-related ailments.[3]

Scaffold for Receptor Antagonists

The 3-substituted piperidine framework, particularly with a methoxybenzyl group, is a known pharmacophore for high-affinity receptor antagonists. For instance, the closely related compound CP-99,994, which is (2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine, is a potent and selective antagonist of the Neurokinin-1 (NK-1) receptor.[6] Structural analyses have shown that the piperidine core and the methoxy-substituted benzyl group are critical for binding to key residues within the receptor.[6] This highlights the importance of the this compound scaffold as a foundational element for designing ligands that can modulate receptor activity. Research on other piperidine-based structures has also demonstrated their potential as dopamine receptor antagonists, further underscoring the versatility of this chemical motif in CNS drug discovery.[7]

Caption: Role as a building block for developing therapeutic candidates.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. The available safety data classifies it as an irritant.

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Codes | H319: Causes serious eye irritation. | |

| Precautionary Codes | P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | |

| Hazard Class | Irritant | [1] |

| Storage Class | 11: Combustible Solids |

Handling Recommendations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[8][9]

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[10][11]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials and sources of ignition.

References

-

This compound (CAS 420137-10-6) . LookChem. [Link]

-

3-(2-Methoxybenzyl)Piperidine Hydrochloride . Amebe. [Link]

-

(2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine . CAS Common Chemistry. [Link]

-

Safety Data Sheet - 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride . Kishida Chemical Co., Ltd. [Link]

-

Synthesis of 4-(3-methoxy-benzyl)piperidine . PrepChem.com. [Link]

-

Substituted phenethylamine . Wikipedia. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties . ACS Chemical Neuroscience. [Link]

- Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . IJNRD. [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists . ChemRxiv. [Link]

Sources

- 1. Cas 420137-10-6,this compound | lookchem [lookchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. prepchem.com [prepchem.com]

- 6. Buy Piperidine, 3-methoxy-2-phenyl- [smolecule.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. gustavus.edu [gustavus.edu]

- 9. echemi.com [echemi.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to the Structure Elucidation of 3-(2-Methoxy-benzyl)-piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Integrity

3-(2-Methoxy-benzyl)-piperidine is a heterocyclic amine featuring a piperidine ring substituted at the 3-position with a 2-methoxybenzyl group.[1] This compound and its derivatives are of significant interest in pharmaceutical research and development, often serving as key intermediates in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Accurate and unambiguous structural confirmation is a non-negotiable prerequisite for advancing any candidate compound through the drug development pipeline. This guide outlines a multi-technique, synergistic approach to confidently elucidate and confirm the molecular structure of this compound.

The molecular formula of this compound is C₁₃H₁₉NO, corresponding to a molecular weight of 205.30 g/mol . The elucidation process described herein is designed to verify this composition and definitively establish the connectivity and spatial arrangement of every atom within the molecule.

Foundational Analysis: A Multi-Pronged Spectroscopic Approach

dot graph "Workflow_for_Structure_Elucidation" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Initial Characterization"; style="filled"; color="#F1F3F4"; "Sample_Preparation" [label="Sample Preparation\n(Purity Assessment)"]; "MS_Analysis" [label="Mass Spectrometry (MS)\n(Molecular Weight & Formula)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "FTIR_Analysis" [label="FTIR Spectroscopy\n(Functional Groups)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label="Detailed Structural Analysis"; style="filled"; color="#F1F3F4"; "1D_NMR" [label="1D NMR (¹H, ¹³C)\n(Proton/Carbon Environments)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "2D_NMR" [label="2D NMR (COSY, HSQC, HMBC)\n(Connectivity Mapping)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label="Stereochemical & Purity Analysis"; style="filled"; color="#F1F3F4"; "Chiral_HPLC" [label="Chiral HPLC\n(Enantiomeric Purity)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"Data_Integration" [label="Data Integration & \nStructure Confirmation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Sample_Preparation" -> "MS_Analysis" [label="Provides MW"]; "Sample_Preparation" -> "FTIR_Analysis" [label="Identifies bonds"]; "Sample_Preparation" -> "1D_NMR" [label="Initial NMR data"]; "MS_Analysis" -> "Data_Integration"; "FTIR_Analysis" -> "Data_Integration"; "1D_NMR" -> "2D_NMR" [label="Guides 2D experiments"]; "2D_NMR" -> "Data_Integration" [label="Confirms connectivity"]; "Sample_Preparation" -> "Chiral_HPLC" [label="Assesses chirality"]; "Chiral_HPLC" -> "Data_Integration"; } Caption: Integrated workflow for the structural elucidation of this compound.

Part 1: Mass Spectrometry – Defining the Molecular Boundaries

Expertise & Experience: Mass spectrometry is the initial and most crucial step to confirm the molecular weight and elemental composition. For a molecule like this compound, which contains a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is the preferred technique. It is a "soft" ionization method that typically yields the protonated molecule [M+H]⁺, minimizing initial fragmentation and providing a clear indication of the molecular mass.[2]

Trustworthiness: The protocol is self-validating by correlating the observed mass with the theoretical mass calculated from the expected molecular formula, C₁₃H₁₉NO. High-resolution mass spectrometry (HRMS) is employed to provide an exact mass measurement, which can confirm the elemental composition with a high degree of confidence.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

-

Ionization Mode: Set the instrument to positive ion mode.

-

Analysis:

-

Full Scan (MS1): Acquire a full scan spectrum (e.g., over a mass-to-charge ratio, m/z, range of 100-500) to identify the protonated parent ion [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan by inducing fragmentation via Collision-Induced Dissociation (CID). This reveals characteristic fragmentation patterns.[2]

-

Data Presentation: Expected MS Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₃H₁₉NO | Based on the known structure. |

| Monoisotopic Mass | 205.1467 g/mol | The exact mass of the most abundant isotopes. |

| [M+H]⁺ Ion (m/z) | 206.1540 | The primary ion observed in ESI+ mode. |

| Key Fragment Ion (m/z) | 91 | Characteristic tropylium ion from cleavage of the benzyl group.[3] |

| Other Fragment Ion (m/z) | 121 | Often corresponds to the methoxy-tropylium ion.[4] |

Causality in Fragmentation: The fragmentation of benzylpiperidine structures under CID conditions is well-documented.[2][4] The most common cleavage occurs at the benzylic C-C bond, leading to the formation of a stable tropylium ion (m/z 91) or a substituted tropylium ion.[3][4] Observing these characteristic fragments provides strong evidence for the presence of the benzylpiperidine scaffold.

dot graph "Fragmentation_Pathway" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

"Parent" [label="[C₁₃H₁₉NO + H]⁺\nm/z = 206.15"]; "Fragment1" [label="[C₇H₇]⁺\n(Tropylium Ion)\nm/z = 91"]; "Fragment2" [label="[C₈H₉O]⁺\n(Methoxy-Tropylium Ion)\nm/z = 121"]; "NeutralLoss" [label="Piperidine moiety"];

"Parent" -> "Fragment1" [label="Benzylic Cleavage"]; "Parent" -> "Fragment2" [label="Rearrangement & Cleavage"]; } Caption: Key fragmentation pathways for this compound in ESI-MS/MS.

Part 2: Nuclear Magnetic Resonance (NMR) – Mapping the Atomic Connectivity

Expertise & Experience: NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of each proton and carbon atom and how they are connected. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment of the entire molecule.[5]

Trustworthiness: The interlocking nature of 2D NMR data provides a self-validating system. For instance, a ¹H-¹³C correlation observed in an HSQC experiment (showing a direct bond) must be consistent with the ¹H-¹H couplings seen in the COSY spectrum and the long-range ¹H-¹³C correlations in the HMBC spectrum.[6][7] Any inconsistency would immediately flag an incorrect structural assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Experiments:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via splitting patterns).

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments.[7]

-

Data Presentation: Predicted NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Methoxy (-OCH₃) | ~3.8 | ~55 | Protons to C2' of the aromatic ring |

| Aromatic (C6'H, C5'H, C4'H, C3'H) | 6.8 - 7.3 | 110 - 158 | Aromatic protons to adjacent and distant aromatic carbons |

| Benzylic (-CH₂-) | 2.5 - 2.8 | ~35-40 | Protons to C3 of piperidine and C1'/C2' of the aromatic ring |

| Piperidine (CH) | 1.5 - 3.2 | ~30-60 | Various correlations confirming the ring structure |

| Piperidine (NH) | Broad, variable | - | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

dot graph "NMR_Connectivity" { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=9, width=0.4, height=0.4, margin=0.05]; edge [fontname="Arial", fontsize=8];

// Aromatic Ring C1 [label="C1'", pos="1,1!", fillcolor="#FBBC05"]; C2 [label="C2'", pos="0.5,1.866!", fillcolor="#FBBC05"]; C3 [label="C3'", pos="-0.5,1.866!", fillcolor="#FBBC05"]; C4 [label="C4'", pos="-1,1!", fillcolor="#FBBC05"]; C5 [label="C5'", pos="-0.5,0.134!", fillcolor="#FBBC05"]; C6 [label="C6'", pos="0.5,0.134!", fillcolor="#FBBC05"];

// Substituents BenzylicC [label="CH₂", pos="2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MethoxyO [label="O", pos="0,2.5!", style=none]; MethoxyC [label="CH₃", pos="-0.5,3.2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Piperidine Ring PipC3 [label="C3", pos="3,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PipC2 [label="C2", pos="3.866,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PipN [label="N", pos="4.366,0.134!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PipC6 [label="C6", pos="3.866,-0.732!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PipC5 [label="C5", pos="3,-1.232!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PipC4 [label="C4", pos="2.134,-0.732!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Bonds edge [color="#202124"]; C1--C2; C2--C3; C3--C4; C4--C5; C5--C6; C6--C1; C1--BenzylicC; C2--MethoxyO; MethoxyO--MethoxyC; BenzylicC--PipC3; PipC3--PipC2; PipC2--PipN; PipN--PipC6; PipC6--PipC5; PipC5--PipC4; PipC4--PipC3;

// HMBC Correlations (dashed lines) edge [style=dashed, color="#EA4335", constraint=false]; MethoxyC--C2 [label="HMBC"]; BenzylicC--C1; BenzylicC--C6; BenzylicC--PipC2; BenzylicC--PipC4; } Caption: Key HMBC correlations confirming the molecular backbone of the compound.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy – Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For this compound, we expect to see characteristic absorptions for N-H, C-H (both sp² and sp³), C=C aromatic, and C-O ether bonds.

Trustworthiness: The presence or absence of key peaks validates the proposed structure. For example, the presence of a secondary amine (N-H) stretch and the absence of a carbonyl (C=O) stretch are critical data points that support the piperidine ring and rule out alternative oxidized structures.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (if liquid) or as a solid mixed with KBr to form a pellet.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Presentation: Key FTIR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amine (Piperidine)[9] |

| 3000-3100 | C-H Stretch | Aromatic (sp²) |

| 2800-3000 | C-H Stretch | Aliphatic (sp³)[10] |

| 1450-1600 | C=C Stretch | Aromatic Ring[10] |

| 1200-1250 | C-O Stretch | Aryl Ether (Methoxy) |

| 2700-2800 | Bohlmann Bands | C-H anti-periplanar to N lone pair (confirms piperidine conformation)[11] |

Part 4: Chiral Analysis – Addressing Stereochemistry

Expertise & Experience: The substitution at the C3 position of the piperidine ring creates a chiral center. Therefore, this compound can exist as a pair of enantiomers (R and S). It is critical in drug development to separate and characterize individual enantiomers, as they can have different pharmacological and toxicological profiles.[12] Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[13][14]

Trustworthiness: The method is validated by demonstrating baseline resolution of the two enantiomers from a racemic standard. The purity of a single-enantiomer sample is then confirmed by the absence of the corresponding peak for the other enantiomer.

Experimental Protocol: Chiral HPLC

-

Column Selection: Utilize a chiral stationary phase (CSP), often polysaccharide-based (e.g., Chiralpak series), which is effective for separating a wide range of chiral compounds, including piperidine derivatives.[12][15]

-

Mobile Phase Optimization: Screen various mobile phases, typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine modifier (like diethylamine) to improve peak shape.

-

Derivatization (if necessary): If the compound lacks a strong UV chromophore for detection, pre-column derivatization with a UV-active agent may be required to enhance sensitivity.[12][16]

-

Analysis:

-

Inject a racemic standard to determine the retention times of both enantiomers and calculate the resolution factor.

-

Inject the sample to be analyzed to determine its enantiomeric composition.

-

Data Presentation: Chiral HPLC Parameters

| Parameter | Typical Conditions |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 270 nm) |

| Expected Result | Two well-resolved peaks for a racemic mixture. |

Conclusion

The structural elucidation of this compound is achieved through a logical, multi-faceted analytical strategy. Mass spectrometry confirms the molecular weight and formula. A comprehensive suite of 1D and 2D NMR experiments definitively maps the atomic connectivity. FTIR spectroscopy provides rapid confirmation of key functional groups. Finally, chiral HPLC addresses the crucial aspect of stereochemistry by resolving and quantifying the enantiomers. This integrated approach, grounded in established scientific principles and self-validating cross-checks, provides the high level of structural certainty required for advancing compounds in a research and drug development setting.

References

-

Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile. Available from: [Link]

-

Zins, E. L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of mass spectrometry, 44(12), 1668-1675. Available from: [Link]

-

Daly, J. W., Spande, T. F., & Garraffo, H. M. (2005). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. Journal of natural products, 68(4), 549-554. Available from: [Link]

-

Zhu, N., Yu, C., Hua, Z., Xu, P., & Wang, Y. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available from: [Link]

-

Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available from: [Link]

-

This compound. LookChem. Available from: [Link]

-

Rojas-Carrillo, A., Tlahuext, H., & Sartillo-Piscil, F. (2014). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Magnetic Resonance in Chemistry, 52(10), 613-618. Available from: [Link]

- Copies of 1H, 13C, 19F NMR spectra.

-

(S)-N-(3-Methoxybenzyl)-1-((R)-piperidine-2-carbonyl)pyrrolidine-2-carboxamide. SpectraBase. Available from: [Link]

-

Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. ResearchGate. Available from: [Link]

-

Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available from: [Link]

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.

-

Representative 2-substituted piperidine-containing pharmaceuticals. ResearchGate. Available from: [Link]

-

Nikitin, S. (2020). Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. Magnetic Resonance in Chemistry. Available from: [Link]

-

López-Mejías, V., et al. (2019). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 24(21), 3894. Available from: [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available from: [Link]

-

Goti, A., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(18), 4242. Available from: [Link]

-

Chiral analysis. Wikipedia. Available from: [Link]

-

Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

-

Synthesis of 4-(3-methoxy-benzyl)piperidine. PrepChem.com. Available from: [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available from: [Link]

- Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.

-

Stewart, C. D., & White, N. G. (2020). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available from: [Link]

-

The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate. Available from: [Link]

-

Piperidine. NIST WebBook. Available from: [Link]

-

FT-IR spectrum of piperine. ResearchGate. Available from: [Link]

-

13C NMR of FTIR spectra of 1-benzyl-4-methoxyphenyl-1H... ResearchGate. Available from: [Link]

-

Correlations in the HSQC and HMBC spectra of 19. ResearchGate. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Piperidine - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

-

Bull, J. A., et al. (2016). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 14(47), 11234-11242. Available from: [Link]

Sources

- 1. Cas 420137-10-6,this compound | lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 4. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Piperidine [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Chiral analysis - Wikipedia [en.wikipedia.org]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. researchgate.net [researchgate.net]

- 16. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(2-Methoxy-benzyl)-piperidine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(2-Methoxy-benzyl)-piperidine. As a key structural motif in medicinal chemistry and drug discovery, a thorough understanding of its spectroscopic properties is essential for researchers in the field.[1] This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of the spectral features based on the molecule's structure. The protocols and analyses presented herein are grounded in established principles of spectroscopy and data from structurally related compounds.

Molecular Structure and Key Features

This compound is a substituted piperidine derivative with a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol .[2] The molecule consists of a piperidine ring, a flexible six-membered saturated heterocycle, connected to a 2-methoxybenzyl group at the 3-position. The presence of a chiral center at the C3 position of the piperidine ring means that the compound can exist as a racemic mixture of two enantiomers. The conformational flexibility of the piperidine ring and the electronic effects of the methoxy-substituted aromatic ring are expected to be the primary determinants of its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the piperidine ring, the benzyl group, and the methoxy group. The chemical shifts will be influenced by the electronegativity of the adjacent atoms and the overall electronic structure of the molecule.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplet | |

| Methoxy (OCH₃) | ~3.8 | Singlet | |

| Piperidine N-H | 1.5 - 2.5 (broad) | Singlet (broad) | |

| Benzyl CH₂ | 2.5 - 2.8 | Multiplet | |

| Piperidine CH (C3) | 1.8 - 2.2 | Multiplet | |

| Piperidine CH₂ (C2, C4, C5, C6) | 1.2 - 1.9 and 2.8 - 3.2 | Multiplets |

Interpretation:

-

Aromatic Protons: The four protons on the substituted benzene ring will appear as a complex multiplet in the range of 6.8-7.3 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

Methoxy Protons: The three protons of the methoxy group are chemically equivalent and will give rise to a sharp singlet at approximately 3.8 ppm.

-

Piperidine Ring Protons: The protons on the piperidine ring will show complex splitting patterns due to diastereotopicity and conformational heterogeneity. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear at a lower field (2.8-3.2 ppm) compared to the other ring protons (1.2-1.9 ppm). The proton on the chiral center (C3) will likely appear as a multiplet in the range of 1.8-2.2 ppm. The N-H proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

-

Benzyl Protons: The two benzylic protons are diastereotopic and are expected to appear as a multiplet between 2.5 and 2.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-OCH₃) | ~157 |

| Aromatic C (quaternary, C-CH₂) | ~130 |

| Aromatic CH | 110 - 130 |

| Methoxy OCH₃ | ~55 |

| Piperidine CH₂ (C2, C6) | 45 - 55 |

| Piperidine CH (C3) | 35 - 45 |

| Benzyl CH₂ | 30 - 40 |

| Piperidine CH₂ (C4, C5) | 20 - 30 |

Interpretation:

-

Aromatic Carbons: The six aromatic carbons will resonate in the 110-160 ppm region. The carbon atom attached to the electron-donating methoxy group (C-OCH₃) is expected to be the most deshielded, appearing around 157 ppm. The quaternary carbon to which the benzyl group is attached will be around 130 ppm.

-

Methoxy Carbon: The carbon of the methoxy group will appear at approximately 55 ppm.

-

Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the upfield region. The carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded among the piperidine carbons, resonating between 45 and 55 ppm. The other piperidine carbons will appear at higher fields.

-

Benzyl Carbon: The benzylic carbon will resonate in the 30-40 ppm range.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe for the specific solvent.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), C-O bond, and C=C bonds of the aromatic ring.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (piperidine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-O Stretch (aryl ether) | 1230 - 1270 (asymmetric) and 1020 - 1050 (symmetric) | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Interpretation:

-

The broad band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary amine in the piperidine ring.

-

The bands just above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring, while the strong bands just below 3000 cm⁻¹ are from the aliphatic C-H stretching of the piperidine and benzyl groups.

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

The strong absorption bands corresponding to the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group) are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Thin Film: If the sample is an oil, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

-

ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 205, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several pathways, including:

-

Loss of the methoxybenzyl group: Cleavage of the C-C bond between the piperidine ring and the benzyl group would result in a fragment at m/z = 84 (piperidine ring fragment) and a fragment at m/z = 121 (methoxybenzyl cation). The methoxybenzyl cation is a prominent and expected peak.

-

Alpha-cleavage of the piperidine ring: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to various fragments depending on the specific bond that breaks.

-

Loss of a hydrogen atom: A peak at m/z = 204 (M-1) is also possible.

-

Fragmentation Diagram:

Caption: Key fragmentation pathways for this compound in MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule. Electron Ionization (EI) can also be used, especially for observing detailed fragmentation patterns.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion or coupled with a liquid chromatograph).

-

Acquire the mass spectrum in positive ion mode.

-

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the exact mass and confirm the elemental composition.

-

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features, researchers can confidently identify and characterize this compound in their synthetic and medicinal chemistry endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. While the data presented is predictive, it is based on well-established spectroscopic principles and data from analogous structures, providing a robust framework for the spectroscopic analysis of this important molecule.

References

-

LookChem. This compound. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to 3-(2-Methoxy-benzyl)-piperidine

CAS Number: 420137-10-6 Molecular Formula: C₁₃H₁₉NO Molecular Weight: 205.30 g/mol

Foreword for the Advanced Researcher

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of 3-(2-Methoxy-benzyl)-piperidine. The piperidine scaffold is a cornerstone in modern pharmacology, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] This guide moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the causality behind the scientific protocols and the structure-activity relationships that make this compound a compelling subject for further investigation. The information presented herein is synthesized from established chemical principles and extrapolated data, providing a robust framework for laboratory work and strategic research planning.

Section 1: The Piperidine Core - A Privileged Scaffold in CNS Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a multitude of clinically successful pharmaceuticals.[3] Its significance stems from a combination of favorable physicochemical properties. The piperidine ring can exist in a stable chair conformation, allowing for precise spatial orientation of substituents, which is critical for selective receptor binding. Furthermore, the basic nitrogen atom (pKa of piperidine is ~11.2) is often protonated at physiological pH, enabling ionic interactions with biological targets and influencing properties like aqueous solubility and membrane permeability.[4] The ability of many piperidine-containing compounds to cross the blood-brain barrier makes them particularly valuable for developing treatments for neurological and psychiatric disorders.[4]

The subject of this guide, this compound, combines this privileged piperidine core with a methoxy-substituted benzyl group at the 3-position. This substitution pattern is of particular interest as it introduces a combination of lipophilic and potentially hydrogen-bond-accepting features, offering a nuanced profile for interacting with biological targets.

Section 2: Synthesis of this compound

Proposed Synthetic Pathway

The proposed two-step synthesis starts from commercially available 3-picoline and 2-methoxybenzaldehyde.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(2-Methoxy-benzyl)-pyridine

This step involves a condensation reaction followed by reduction. A more direct approach involves the catalytic hydrogenation of 3-(2-methoxy-styryl)-pyridine which can be formed from the condensation of 3-picoline and 2-methoxybenzaldehyde. A simpler, though potentially lower-yielding, alternative is a direct benzylation, however, the following hydrogenation protocol is more robust. For the purpose of this guide, we will assume the precursor 3-(2-Methoxy-benzyl)-pyridine is available or synthesized via standard methods. The critical step is the reduction of the pyridine ring.

Step 2: Catalytic Hydrogenation of 3-(2-Methoxy-benzyl)-pyridine to this compound

The catalytic hydrogenation of substituted pyridines is a well-established method for the synthesis of piperidine derivatives.[5][6] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, in an acidic medium like glacial acetic acid is a highly effective system for this transformation. The acid protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[5]

Materials and Equipment:

-

3-(2-Methoxy-benzyl)-pyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

High-pressure hydrogenation reactor (e.g., Parr apparatus)

-

Standard laboratory glassware

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 3-(2-Methoxy-benzyl)-pyridine (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate).

-

Catalyst Addition: To the solution, carefully add PtO₂ (5 mol%). Caution: The catalyst may be pyrophoric in the presence of flammable solvents and hydrogen. Handle in an inert atmosphere if possible.

-

Hydrogenation:

-

Securely seal the reactor and connect it to the hydrogenation apparatus.

-

Purge the reactor head several times with an inert gas (e.g., nitrogen or argon) to remove air.

-

Pressurize the reactor with hydrogen gas to 50-70 bar.[6]

-

Commence vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 6-10 hours.[6]

-

-

Work-up:

-

Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.

-

Purge the reactor with an inert gas.

-

Open the reactor and dilute the reaction mixture with ethyl acetate.

-

Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.

-

Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated solution of NaHCO₃ until effervescence ceases.

-

Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the final product as a colorless oil or a solid.[6]

Section 3: Physicochemical and Analytical Characterization

While a comprehensive, experimentally-derived dataset for this compound is not published, its properties can be predicted based on its structure and data from commercial suppliers.[7][8]

Physicochemical Properties

| Property | Predicted/Reported Value | Source |

| CAS Number | 420137-10-6 | [7] |

| Molecular Formula | C₁₃H₁₉NO | [8] |

| Molecular Weight | 205.30 g/mol | [8] |

| Appearance | Solid | [8] |

| Boiling Point | 304.5 °C at 760 mmHg | [7] |

| Density | 1.002 g/cm³ | [7] |

| Flash Point | 125.5 °C | [7] |

| Refractive Index | 1.519 | [7] |

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure and typical values for similar functional groups. They are intended for guidance and should be confirmed by experimental analysis.

3.2.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, methoxy, benzyl, and piperidine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.20-6.80 | m | 4H | Ar-H | Aromatic protons of the 1,2-disubstituted benzene ring. |

| ~3.85 | s | 3H | -OCH₃ | Singlet for the methoxy group protons. |

| ~3.10-2.50 | m | 3H | Piperidine-H (α to N), Benzyl-CH₂ | Overlapping multiplets for the protons on the carbons adjacent to the nitrogen and the benzylic protons. |

| ~2.00-1.20 | m | 7H | Piperidine-H, NH | Complex multiplets for the remaining piperidine ring protons and the N-H proton. The N-H signal may be broad. |

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~157.0 | Ar-C (C-OCH₃) | Quaternary aromatic carbon attached to the electron-donating methoxy group. |

| ~130.0-110.0 | Ar-C | Aromatic carbons of the benzene ring. |

| ~55.0 | -OCH₃ | Methoxy carbon. |

| ~50.0-45.0 | Piperidine-C (α to N) | Carbons of the piperidine ring adjacent to the nitrogen. |

| ~40.0-30.0 | Benzyl-CH₂, Piperidine-C | Benzylic carbon and other piperidine ring carbons. |

3.2.3. Infrared (IR) Spectroscopy (Predicted Key Absorptions)

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| 3350-3300 | Medium, Sharp | N-H stretch | Characteristic of a secondary amine.[6] |

| 3100-3000 | Medium | Aromatic C-H stretch | C-H stretching vibrations of the benzene ring.[9] |

| 2950-2800 | Strong | Aliphatic C-H stretch | C-H stretching vibrations of the piperidine and benzyl methylene groups.[9] |

| 1600, 1490 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations.[9] |

| 1240 | Strong | C-O stretch (Aryl ether) | Asymmetric C-O-C stretching of the methoxy group. |

| 750 | Strong | C-H out-of-plane bend | Characteristic of ortho-disubstituted benzene.[9] |

3.2.4. Mass Spectrometry (MS) (Predicted Fragmentation)

Under electron ionization (EI), the fragmentation of this compound is expected to be initiated by ionization at the nitrogen atom, followed by α-cleavage.

-

Molecular Ion (M⁺): m/z = 205

-

Base Peak: A prominent peak at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺), formed by cleavage of the bond between the piperidine ring and the benzyl group.

-

Other Key Fragments:

-

Loss of the methoxybenzyl group to give a fragment corresponding to the piperidinyl cation.

-

Fragmentation of the piperidine ring itself.

-

Section 4: Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block and a lead compound for the development of novel therapeutics, particularly for CNS disorders.[7]

Rationale for CNS Activity

The structural features of this compound suggest potential interactions with various CNS targets:

-

Piperidine Moiety: As previously discussed, this is a common scaffold in CNS-active drugs, imparting favorable pharmacokinetic properties.[2][4]

-

Benzyl Group: The benzyl substituent can engage in hydrophobic and π-stacking interactions within receptor binding pockets.

-

Methoxy Group: The ortho-methoxy group can act as a hydrogen bond acceptor and influence the conformation of the benzyl group, potentially leading to enhanced selectivity for specific receptor subtypes. The position of the methoxy group can significantly impact binding affinity and selectivity.[10]

Potential Therapeutic Targets

Based on the structure-activity relationships of similar compounds, this compound and its derivatives could be investigated for activity at the following targets:

-

Serotonin and Dopamine Transporters (SERT and DAT): Substituted N-benzyl piperidines are known to interact with monoamine transporters, suggesting potential applications as antidepressants or treatments for substance abuse disorders.[10]

-

Sigma Receptors: The piperidine scaffold is a common feature in sigma receptor ligands, which are implicated in a variety of neurological conditions including pain, depression, and neurodegenerative diseases.

-

Acetylcholinesterase (AChE): Some benzylpiperidine derivatives have shown activity as AChE inhibitors, a key target in the treatment of Alzheimer's disease.[11]

Caption: A typical drug discovery workflow starting with this compound.

Section 5: Safety and Handling

This compound is classified as an irritant.[7] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with eyes and skin. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Section 6: Conclusion

This compound represents a molecule of significant interest at the intersection of synthetic organic chemistry and medicinal chemistry. Its synthesis is achievable through established and scalable methods, and its structural features make it a promising scaffold for the development of novel CNS-active agents. This guide has provided a comprehensive overview of its synthesis, predicted analytical characteristics, and potential applications, offering a solid foundation for researchers to embark on further investigation of this intriguing compound. The elucidation of its precise pharmacological profile through systematic screening and structure-activity relationship studies is a logical and compelling next step in unlocking its full therapeutic potential.

References

-

Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(1), 22-24. Retrieved from [Link]

-

Boos, T. L., Greiner, E., Calhoun, W., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 16(11), 2944-2948. Retrieved from [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Retrieved from [Link]

-

Ágai, B., Nádor, A., Proszenyák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(42), 7753-7755. Retrieved from [Link]

-

Zins, E.-L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668–1675. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

Podya, E., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116584. Retrieved from [Link]

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]

-

LookChem. (n.d.). Cas 420137-10-6, this compound. Retrieved from [Link]

-

ChemDraw. (n.d.). ChemNMR. Upstream Solutions. Retrieved from [Link]

-

Mestrelab. (n.d.). Predict & Verify. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Zadykowicz, B., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(1), 1. Retrieved from [Link]

-

Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]

-

Hu, Y., et al. (2023). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega, 8(43), 40685–40702. Retrieved from [Link]

-

Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]

-

Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. (n.d.). University of Milan. Retrieved from [Link]

-

Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (2021). ChemRxiv. Retrieved from [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Predict & Verify [mestrelabcn.com]

- 3. library.columbia.edu [library.columbia.edu]

- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 5. Simulate and predict NMR spectra [nmrdb.org]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione | Benchchem [benchchem.com]

- 8. ChemNMR - Putting ChemNMR to the Test [upstream.ch]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. PROSPRE [prospre.ca]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-Depth Technical Guide to the Synthesis of 3-(2-Methoxy-benzyl)-piperidine: Precursor Selection and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-(2-Methoxy-benzyl)-piperidine Scaffold

The this compound moiety is a significant structural motif in medicinal chemistry and drug discovery. As a key intermediate, it serves as a foundational building block for a variety of pharmacologically active compounds, particularly those targeting neurological disorders.[1] Its derivatives are explored in neuroscience research for their potential to modulate neurotransmitter systems, offering insights into treatments for conditions such as depression and anxiety.[1] The inherent structural features of the piperidine ring combined with the substituted benzyl group allow for diverse functionalization, making it a versatile scaffold in the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on starting materials, reaction mechanisms, and practical, field-proven insights for successful execution.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and stereochemical considerations. The three primary strategies discussed in this guide are:

-

Catalytic Hydrogenation of a Substituted Pyridine: A direct and often high-yielding approach.

-

Grignard Reaction with a Piperidone Derivative: Offers a modular approach to constructing the carbon skeleton.

-

Reductive Amination: A versatile method for forming the piperidine ring or attaching the benzyl group.

| Synthetic Strategy | Key Starting Materials | Primary Advantages | Potential Challenges |

| Catalytic Hydrogenation | 3-(2-Methoxybenzyl)pyridine | Atom-economical, often high-yielding, and can be performed on a large scale. | Requires high-pressure hydrogenation equipment, potential for catalyst poisoning, and control of stereochemistry if applicable. |

| Grignard Reaction | N-protected-3-piperidone, 2-methoxybenzyl halide | Modular approach, allows for the introduction of diverse benzyl analogs. | Requires strictly anhydrous conditions, potential for side reactions such as enolization and reduction.[2] |

| Reductive Amination | 2-Methoxybenzaldehyde, piperidine precursor (e.g., 3-aminopiperidine) | Versatile, can be used for ring formation or substituent introduction, often proceeds under mild conditions.[3][4][5] | May require protection of other functional groups, potential for over-alkylation, and the need for a suitable reducing agent. |

Primary Synthetic Route: Catalytic Hydrogenation of 3-(2-Methoxybenzyl)pyridine

The catalytic hydrogenation of the corresponding pyridine derivative is arguably the most direct and efficient method for the synthesis of this compound. This approach involves the saturation of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

Diagram of the Catalytic Hydrogenation Workflow

Caption: Workflow for the synthesis of 3-(2-Methoxybenzyl)piperidine via catalytic hydrogenation.

Causality Behind Experimental Choices in Catalytic Hydrogenation

The success of the catalytic hydrogenation of substituted pyridines hinges on several critical experimental parameters:

-

Catalyst Selection: Platinum group metals are highly effective for pyridine hydrogenation.[6] Platinum(IV) oxide (PtO2, Adams' catalyst) is a common choice due to its high activity and reliability.[6] For substrates containing benzyl groups, there is a risk of debenzylation, especially with palladium-based catalysts. While PtO2 is generally robust, specialized nickel-based catalysts have been developed to mitigate this side reaction, particularly when dealing with N-benzyl protecting groups.[7]

-

Solvent System: Glacial acetic acid is a frequently used solvent for the hydrogenation of pyridines.[6] The acidic medium protonates the pyridine nitrogen, which can reduce catalyst poisoning and facilitate the reduction of the aromatic ring.

-